molecular formula C13H12ClNO B1601369 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65618-88-4

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1601369
CAS RN: 65618-88-4
M. Wt: 233.69 g/mol
InChI Key: BIMOIQNSDSBDDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, ketamine, which has the structure “2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one”, has been synthesized using a hydroxy ketone intermediate. The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

1. Pharmacological Properties of Chalcones

  • Application : Chalcones and their analogs have been an area of great interest in recent years due to their array of pharmacological and biological effects. These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
  • Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives .
  • Results : The α,β-unsaturated carbonyl system in chalcones makes them biologically active .

2. Anticancer Activity of Chalcones

  • Application : Chalcones are interesting anticancer drug candidates which have attracted much interest due to their unique structure and their extensive biological activity .
  • Methods : In the current study, novel chalcone derivatives with the chemical base of tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl were synthesized, and the structure of their molecules was confirmed through NMR spectroscopy .
  • Results : Chalcone analogues with a methoxy group were found to have significant anticancer activity and displayed gradient-dependent inhibition against breast cancer cell proliferation .

3. Riot Control Agent

  • Application : [(2-Chlorophenyl)methylene]malononitrile, also known as CS tear gas, is a widely used riot control agent. It is highly effective in dispersing and incapacitating individuals during civil unrest or riots .
  • Methods : CS gas is typically used in the form of a fine powder or aerosol .
  • Results : CS gas causes severe irritation to the eyes, skin, and respiratory system. It is persistent and can remain in the environment for extended periods .

4. Synthesis of Ketamine

  • Application : Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine .
  • Methods : A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .
  • Results : Synthesis of this drug has been done in five steps .

5. Antimicrobial Activity of Chalcones

  • Application : Chalcones have shown significant antimicrobial activity against various bacterial strains such as Bacillus subtilis, B. pumilus and Escherichia coli. These compounds can be used in the development of new antimicrobial agents .
  • Methods : The antimicrobial activity of chalcones is typically tested using disk diffusion or broth dilution methods .
  • Results : Chalcones have been found to inhibit the growth of these bacteria, demonstrating their potential as antimicrobial agents .

6. Anesthetic and Analgesic Drug

  • Application : Ketamine, a compound related to “1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile”, has been used in both veterinary and human medicine as an anesthetic and analgesic drug .
  • Methods : A new and efficient protocol has been developed for the synthesis of ketamine, by using a hydroxy ketone intermediate .
  • Results : The synthesis of this drug has been done in five steps .

Safety And Hazards

The safety data sheet for a related compound, “1-(2-Chlorophenyl)biguanide hydrochloride”, indicates that it is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMOIQNSDSBDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503807
Record name 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

CAS RN

65618-88-4
Record name 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part C, but substituting 33.4 gm. (0.115 mole) of 2-carbomethoxy-4-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone, using 730 ml. glacial acetic acid and 365 ml. 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, and heating for 48 hours instead of 24 hours there is obtained a residual solid that is recrystallized from a mixture of methylene chloride and technical hexane thus affording 20.54 gm. (80% yield) of 4-(o-chlorophenyl)-4-cyanocyclohexanone having a melting point at 106° to 108° C.
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, Part C, but substituting 33.4 gm. (0.115 mole) of 2-carbomethoxy-4-(o-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone, using 730 ml. glacial acetic acid and 365 ml. 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, and heating for 48 hours instead of 24 hours there is obtained a residual solid that is recrystallized from a mixture of methylene chloride and technical hexane thus affording 20.54 gm. (80% yield) of 4-(o-chlorophenyl)-4-cyanocyclohexanone having a melting point at 106° to 108° C.
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0.115 mol
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reactant
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2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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